molecular formula C13H16BrN3O B8363538 1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol

Cat. No. B8363538
M. Wt: 310.19 g/mol
InChI Key: NJYOECFHYAQBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658666B2

Procedure details

1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol (17.2 g, 50.5 mmol), toluene (150 mL) and isopropanol (20 mL) were added to a Parr flask containing 5% platinum on carbon (1.7 g) wetted with toluene. The flask was evacuated three times, charged with hydrogen to 30 psi, and shaken for 72 hours. The reaction mixture was filtered through a pad of CELITE filter agent. The CELITE was washed with several portions of dichloromethane followed by methanol. The filtrate was concentrated to provide crude 1-[(3-amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol as a brown oil.
Name
1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=[C:5]2[NH:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18].C(O)(C)C>[Pt].C1(C)C=CC=CC=1>[NH2:12][C:6]1[CH:7]=[N:8][C:9]2[C:4]([C:5]=1[NH:15][CH2:16][C:17]([CH3:18])([OH:19])[CH3:20])=[CH:3][C:2]([Br:1])=[CH:11][CH:10]=2

Inputs

Step One
Name
1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol
Quantity
17.2 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])NCC(C)(O)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
shaken for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated three times
ADDITION
Type
ADDITION
Details
charged with hydrogen to 30 psi
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of CELITE
FILTRATION
Type
FILTRATION
Details
filter agent
WASH
Type
WASH
Details
The CELITE was washed with several portions of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC=1C=NC2=CC=C(C=C2C1NCC(C)(O)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.